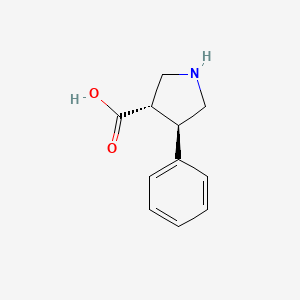

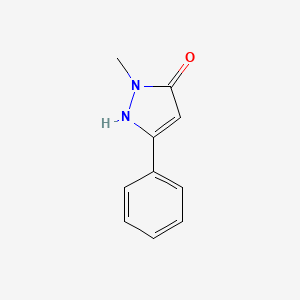

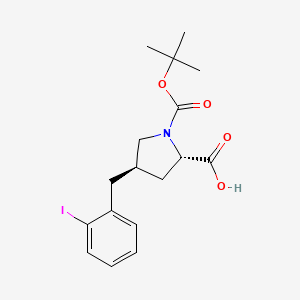

1-methyl-3-phenyl-1H-pyrazol-5-ol

Overview

Description

The compound 1-methyl-3-phenyl-1H-pyrazol-5-ol is a pyrazole derivative, which is a class of organic compounds with a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of aryl aldehydes with 1-phenyl-3-methyl-5-pyrazolone in the presence of Ce(SO4)2.4H2O as a catalyst, which is an environmentally friendly and reusable catalyst in water/ethanol solution. This method offers high yields, short reaction times, and simple work-up procedures . Another synthesis route is the one-pot reaction of 3-methyl-1-phenylpyrazol-5-one with mesyl azide and K2CO3, which yields a pyrazolone derivative that can further react with copper(II) ions to form a complex . Additionally, a catalyst-free protocol using ultrasound irradiation in aqueous ethanol has been reported for the synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols, providing excellent yields and rapid synthesis times .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction techniques. For instance, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, revealing the conformation of the phenyl ring and the interactions within the crystal lattice . The crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex was also determined, showing extensive delocalization and unique copper coordination . Furthermore, the crystal structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine revealed a planar conformation stabilized by intramolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation and oxidative cyclization. The oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate leads to the formation of chromeno[4,3-c]pyrazol-4-one isomers . The cyclocondensation of ethyl acetoacetate with phenylhydrazine hydrochloride produces substituted pyrazoles . These reactions are crucial for the synthesis of complex pyrazole structures and their subsequent applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using various spectroscopic methods. FT-IR, 1H and 13C NMR, and mass spectrometry are commonly used to characterize the synthesized compounds . Theoretical calculations, such as density functional theory (DFT), can be employed to predict and compare the chemical shifts and other properties with experimental data . Additionally, the antioxidant properties of these compounds can be evaluated through in vitro methods, indicating their potential biological relevance .

Scientific Research Applications

Synthesis and Chemical Properties

- Regiocontrolled Methylation: 1-Methyl-3-phenyl-1H-pyrazol-5-ol has been utilized in the development of regiocontrolled N-, O-, and C-methylation processes. This is crucial for synthesizing polyfluorinated antipyrine analogs, which have been found to exhibit significant analgesic activity, especially those containing trifluoromethyl groups (Nemytova et al., 2018).

Green Chemistry and Biopolymers

- Biodegradable Catalysts in Synthesis: The compound has been synthesized using cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer. This demonstrates an application in green chemistry, minimizing environmental pollution and operational hazards while achieving high yields and cost-effectiveness (Mosaddegh et al., 2010).

Corrosion Inhibition

- Corrosion Mitigation in Petroleum Industry: Derivatives of 1-methyl-3-phenyl-1H-pyrazol-5-ol have been investigated for their potential in corrosion inhibition, particularly in acidizing environments in the petroleum industry. This research highlights its application in enhancing the durability and lifespan of industrial materials (Singh et al., 2020).

Pharmaceutical Research

- Biological Activity Studies: Various derivatives of 1-methyl-3-phenyl-1H-pyrazol-5-ol have been explored for their biological activities. Some derivatives have shown promising results in cytotoxicity tests on human cell lines, indicating potential pharmaceutical applications (Cadena-Cruz et al., 2021).

Material Science

- Crystal Structure Analysis: The study of crystal structures of derivatives of 1-methyl-3-phenyl-1H-pyrazol-5-ol has contributed to understanding molecular interactions and properties, which is valuable in the field of material science (Portilla et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . A Material Safety Data Sheet (MSDS) is available for further safety information .

Relevant Papers Relevant papers related to 1-methyl-3-phenyl-1H-pyrazol-5-ol can be found in the references provided . These papers provide more detailed information about the compound and its related compounds.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various cellular targets, including tyrosine-protein phosphatase .

Mode of Action

It’s known that related compounds can mediate the dephosphorylation of certain proteins, inactivating their kinase activity .

Biochemical Pathways

Related compounds have been shown to regulate the endoplasmic reticulum unfolded protein response .

Result of Action

Related compounds have been shown to exhibit antioxidant and anticancer activities .

properties

IUPAC Name |

2-methyl-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOLYMVSZFIBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376989, DTXSID40901567 | |

| Record name | 1-methyl-3-phenyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-phenyl-1H-pyrazol-5-ol | |

CAS RN |

34347-81-4 | |

| Record name | 1-methyl-3-phenyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)